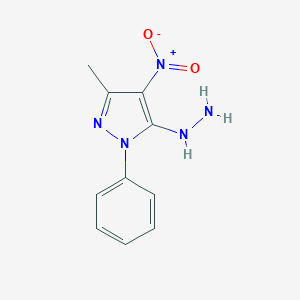![molecular formula C10H14N4O B232436 (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed as a cancer therapy. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied and has shown promising results in the treatment of various types of cancer.
Mechanism of Action
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one exerts its anti-tumor activity by inhibiting the activity of several receptor tyrosine kinases. By blocking the activity of these receptors, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can disrupt tumor angiogenesis, proliferation, and survival. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to induce apoptosis in tumor cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in tumor cells, inhibit angiogenesis, and reduce tumor growth. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have immunomodulatory effects, which can enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it easier to design experiments and interpret results. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies, providing a wealth of data on its efficacy and safety. However, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one also has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the study of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one. One potential direction is to investigate its use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as breast cancer or lung cancer. In addition, further research is needed to better understand the mechanisms of resistance to (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one and to develop strategies to overcome this resistance.
Conclusion:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to disruption of tumor angiogenesis, proliferation, and survival. (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, further research is needed to explore its use in combination with other cancer therapies and in the treatment of other types of cancer.
Synthesis Methods
The synthesis of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves several steps, starting from the condensation of 2-chloro-4,6-dimethylpyrimidine with 4-aminobut-2-enenitrile. This intermediate is then treated with N,N-dimethylformamide dimethylacetal to form the corresponding enamine, which is subsequently reacted with 4-chlorobutyronitrile to give the final product. The overall yield of this synthesis is around 25%.
Scientific Research Applications
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.
properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
InChI |
InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5H,11H2,1-3H3,(H,12,13,14)/b9-5- |
InChI Key |
PXISSAFTUHECKQ-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=C\C(=O)C)/N)C |
SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
